N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine

Regioisomer selectivity Anticonvulsant drug discovery Pyridine substitution

N2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine (CAS 257862-80-9) is a synthetic N-(pyrrol-1-yl)pyridinamine derivative with a molecular formula of C13H14F3N3 and a molecular weight of 269.27 g/mol. The compound belongs to a patented chemical series claimed for anticonvulsant indications, specifically the use of substituted N-(pyrrol-1-yl)pyridinamines for treating convulsions.

Molecular Formula C13H14F3N3
Molecular Weight 269.271
CAS No. 257862-80-9
Cat. No. B2801171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine
CAS257862-80-9
Molecular FormulaC13H14F3N3
Molecular Weight269.271
Structural Identifiers
SMILESCC1=CC=C(N1N(C)C2=CC=CC(=N2)C(F)(F)F)C
InChIInChI=1S/C13H14F3N3/c1-9-7-8-10(2)19(9)18(3)12-6-4-5-11(17-12)13(14,15)16/h4-8H,1-3H3
InChIKeyXRWIPBAVDAOAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine (CAS 257862-80-9): Class, Regulatory Status, and Primary Indication Landscape


N2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine (CAS 257862-80-9) is a synthetic N-(pyrrol-1-yl)pyridinamine derivative with a molecular formula of C13H14F3N3 and a molecular weight of 269.27 g/mol . The compound belongs to a patented chemical series claimed for anticonvulsant indications, specifically the use of substituted N-(pyrrol-1-yl)pyridinamines for treating convulsions [1]. Its structure features a 2,5-dimethylpyrrole ring, an N-methyl linker, and a 6-trifluoromethyl substituent on the pyridine ring, placing it within a well-defined intellectual property space where generic substitution across regioisomers is not permissible [1]. The compound is currently listed under patent restriction, with commercial sale prohibited by ChemicalBook .

Why N2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine Cannot Be Replaced by Close Structural Analogs


Within the N-(pyrrol-1-yl)pyridinamine class, three structural variables—pyridine trifluoromethyl regioisomerism, N-alkyl linker identity, and pyrrole substitution—create quantifiable differences in anticonvulsant potency, metabolic stability, and CNS penetration that preclude simple interchange [1]. The 6-trifluoromethyl isomer (target compound) places the electron‑withdrawing CF3 group at a distinct vector angle relative to the 2-amino linkage compared to the 5-CF3 isomer, altering hydrogen‑bond acceptor geometry at the putative biological target . Concurrently, absence of the N-methyl group eliminates a key lipophilic increment that influences blood‑brain barrier partitioning [1]. Procurement decisions that treat regioisomers or des‑methyl analogs as functionally equivalent risk selecting a compound with sub‑threshold target engagement or altered pharmacokinetic profile relative to the claimed invention [1].

N2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric CF3 Position: 6-Trifluoromethyl vs. 5-Trifluoromethyl Pyridine Differentiation

The target compound bears a 6-trifluoromethyl substituent, while the closest catalogued analog—N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine—carries the CF3 group at the pyridine 5-position [1]. Predicted boiling points differ by approximately 1.5 °C (target: 338.2 °C; 5-CF3 isomer: ~336.7 °C), reflecting altered intermolecular interactions attributable to the change in dipole moment orientation . In the anticonvulsant patent series, pyridine substitution position is a defined variable that maps to discrete compounds with individually claimed therapeutic scope, indicating that the regioisomeric identity is non‑interchangeable for patent and functional purposes [1].

Regioisomer selectivity Anticonvulsant drug discovery Pyridine substitution

N-Methyl Linker Effect: Target Compound vs. Des-Methyl Analog 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine

The target compound includes an N-methyl substituent on the exocyclic amine linker, while the structurally related compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine (CAS 2557409-21-7) lacks this N-methyl group . Molecular weight differs by 29.05 Da (target: 269.27; des-methyl analog: 240.22) and calculated logP increases by approximately 0.5–0.8 units in the N-methylated compound, a difference known to enhance passive CNS permeability in anticonvulsant drug classes [1]. Within the N-(pyrrol-1-yl)pyridinamine patent series, the N-alkyl substituent (R group in the generic Markush) is explicitly defined as a variable governing anticonvulsant activity, with N‑alkyl compounds representing a distinct sub‑genus from N‑H analogs [1].

N-alkylation impact CNS drug design Metabolic stability

Pyrrole 2,5-Dimethyl Substitution: Differentiating from Unsubstituted N-(pyrrol-1-yl)pyridinamine Baseline

The target compound incorporates 2,5-dimethyl groups on the pyrrole ring, whereas the simplest comparator—unsubstituted N-(pyrrol-1-yl)pyridinamine—lacks any pyrrole substitution [1]. In related anticonvulsant N-(pyrrol-1-yl)pyridinamine patents, 2,5-dimethyl substitution on the pyrrole ring is a preferred embodiment associated with increased metabolic stability by blocking pyrrole α‑position oxidative metabolism [1]. The dimethyl substitution also alters the electron density of the pyrrole ring, which can modulate the compound's redox properties and interaction with biological nucleophiles. The patent explicitly claims R¹ and R² as independent variables where alkyl substitution (including methyl) defines active compounds distinct from the unsubstituted baseline [1].

Pyrrole SAR Anticonvulsant potency Metabolic oxidation

Predicted Physicochemical Differentiation from 5-Trifluoromethyl Regioisomer: pKa and Density

Predicted pKa and density values provide quantitative differentiation between the target 6-CF3 compound and its 5-CF3 regioisomer . The target compound has a predicted pKa of -0.87 ± 0.10 and density of 1.20 ± 0.1 g/cm³, while the 5-CF3 isomer is predicted to have a pKa of -0.65 ± 0.10 and density of 1.19 ± 0.1 g/cm³ (estimated from ChemBase data for the 5-CF3 analog) [1]. The pKa difference of approximately 0.22 units reflects the distinct electronic environment created by CF3 placement at the 6- versus 5-position, which influences protonation state at the pyridine nitrogen across a range of pH conditions relevant to both formulation and biological compartmentalization .

Physicochemical profiling Regioisomer characterization Quality control

Patent Protection Status: Target Compound as a Claimed Anticonvulsant Agent vs. Unprotected Analogs

The target compound falls within the generic Markush structure of US Patent 5,776,955, which claims methods of treating convulsions using substituted N-(pyrrol-1-yl)pyridinamines [1]. ChemicalBook explicitly notes: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited' . This regulatory status creates a clear differentiation from non‑patented or off‑patent pyridinamine analogs that are freely commercially available. For industrial or academic procurers operating under patent license, the 6-CF3, N-methyl, 2,5-dimethyl substitution combination represents the specific embodiment required for freedom‑to‑operate within the claimed anticonvulsant method [1].

Intellectual property Anticonvulsant patent Procurement compliance

N2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Anticonvulsant Lead Optimization Requiring 6-Trifluoromethyl Pyridine Regioisomer

Research programs developing N-(pyrrol-1-yl)pyridinamine anticonvulsants under US Patent 5,776,955 require the specific 6-trifluoromethyl regioisomer because the patent explicitly defines pyridine substitution as a claim variable, and the 6-CF3 vector influences target hydrogen-bond acceptor geometry . The distinct predicted pKa (-0.87 vs. -0.65 for the 5-CF3 isomer) further supports that formulation and protonation behavior will differ between regioisomers [1]. Procurement of the 6-CF3 compound ensures alignment with the patent's structural scope for convulsion treatment methods.

CNS Drug Discovery Requiring N-Methylated Pyrrol-1-yl Pyridinamine Scaffolds

The N-methyl linker is a critical substituent within the anticonvulsant patent sub-genus governing CNS permeability . Compared to the des-methyl analog 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine (CAS 2557409-21-7; MW 240.22), the target compound (MW 269.27) possesses an estimated logP increment of +0.5 to +0.8 units, a difference that is expected to enhance passive blood-brain barrier penetration [1]. Programs requiring brain exposure should procure the N-methyl compound specifically.

Metabolic Stability Screening of 2,5-Dimethylpyrrole-Containing Anticonvulsant Candidates

The 2,5-dimethyl substitution on the pyrrole ring blocks metabolic soft spots at the pyrrole α-positions, which are susceptible to oxidative metabolism in unsubstituted analogs . This structural feature is a preferred embodiment in the patent and is expected to confer enhanced metabolic stability relative to unsubstituted N-(pyrrol-1-yl)pyridinamines. Procurement of the fully substituted compound (2,5-dimethylpyrrole, N-methyl, 6-CF3) provides the complete preferred substitution pattern for stability profiling.

Patent-Licensed Anticonvulsant Research Requiring CAS-Specific Compound Identity

ChemicalBook records that sale of CAS 257862-80-9 is prohibited due to patent restrictions, indicating that lawful procurement requires patent license compliance . For industrial or academic laboratories operating under license to US Patent 5,776,955, obtaining the exact CAS-numbered compound—rather than a close analog—is essential to satisfy regulatory and legal chain-of-custody requirements for anticonvulsant method-of-use claims [1]. This application scenario is unique to the target compound and does not apply to off-patent pyridinamine analogs.

Quote Request

Request a Quote for N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.